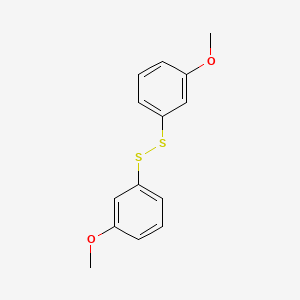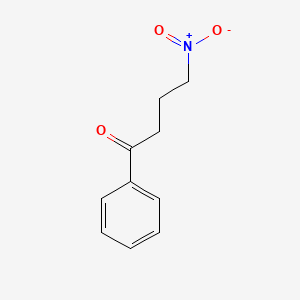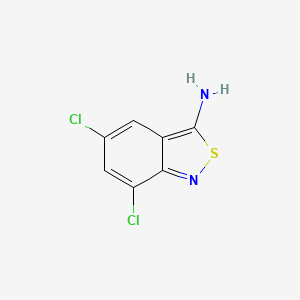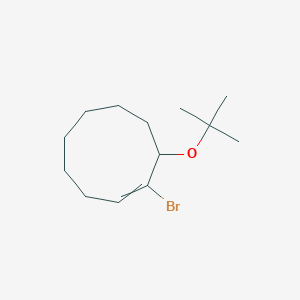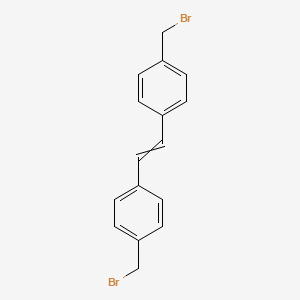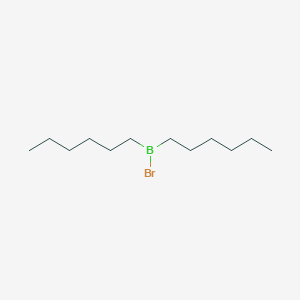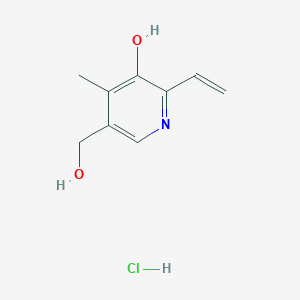
2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with ethenyl, hydroxymethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Gene Expression: Influencing the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethenyl-5-methoxypyridine: A structurally related compound with a methoxy group instead of a hydroxymethyl group.
2-Methyl-4-hydroxypyridine: Similar pyridine ring structure with different substituents.
Uniqueness
2-Ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
60331-36-4 |
|---|---|
Molekularformel |
C9H12ClNO2 |
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
2-ethenyl-5-(hydroxymethyl)-4-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-3-8-9(12)6(2)7(5-11)4-10-8;/h3-4,11-12H,1,5H2,2H3;1H |
InChI-Schlüssel |
JQDMSKIWACTPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1CO)C=C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


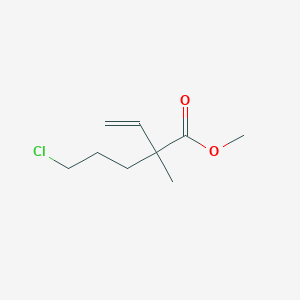
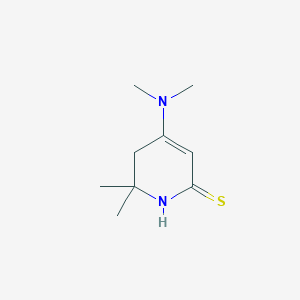
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
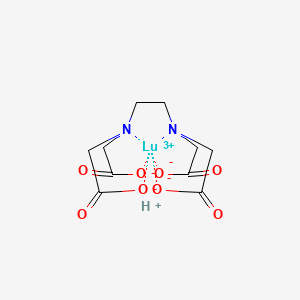
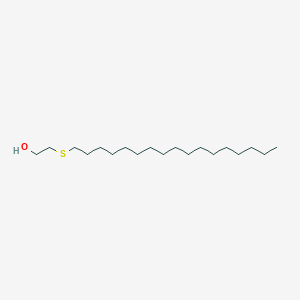
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
